(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
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Overview
Description
(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is a chiral amino acid derivative. This compound features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, attached to an amino acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Introduction of the Amino Acid Moiety: The amino acid backbone can be introduced via a Strecker synthesis, where an aldehyde is reacted with ammonia and hydrogen cyanide, followed by hydrolysis.
Formation of the Hydrochloride Salt: The final step involves converting the free amino acid into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the hydroalkoxylation step and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The amino acid moiety can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or esters.
Scientific Research Applications
(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring can enhance binding affinity through hydrophobic interactions, while the amino acid moiety can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(tetrahydro-2H-furan-4-yl)acetic acid hydrochloride: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
(S)-2-Amino-2-(tetrahydro-2H-thiopyran-4-yl)acetic acid hydrochloride: Contains a sulfur atom in the ring, offering different chemical properties.
Uniqueness
(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is unique due to the presence of the tetrahydropyran ring, which provides distinct steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-2-(oxan-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYXIPVLUOQKMK-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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